![molecular formula C6H14ClNO B1314072 1-Isopropylazetidin-3-ol hydrochloride CAS No. 54431-32-2](/img/structure/B1314072.png)
1-Isopropylazetidin-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Isopropylazetidin-3-ol hydrochloride” is a heterocyclic organic compound . It has a molecular weight of 151.636 and a molecular formula of C6H13NO.ClH . The IUPAC name for this compound is 1-propan-2-ylazetidin-3-ol;hydrochloride .
Molecular Structure Analysis
The molecular structure of “1-Isopropylazetidin-3-ol hydrochloride” can be represented by the canonical SMILES notation: CC©N1CC(C1)O.Cl . The InChI Key for this compound is MGGRXBSSEHLLTQ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“1-Isopropylazetidin-3-ol hydrochloride” has a molecular weight of 151.636 . It has two hydrogen bond acceptors and two hydrogen bond donors . The exact mass of the compound is 151.07600 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Industrial Relevance 1-Isopropylazetidin-3-ol hydrochloride is a compound with significant industrial and scientific importance, particularly in the field of organic synthesis. Research has focused on developing optimized and economical processes for synthesizing azetidine derivatives, which are crucial intermediates in the production of various pharmaceuticals. For example, an optimized process for the synthesis of 1-benzylazetidin-3-ol, a related compound, has been developed, highlighting the importance of azetidin-3-ol hydrochlorides in commercial pharmaceutical synthesis. This process leverages low-cost starting materials and innovative reaction conditions to minimize by-products and improve yield, demonstrating the compound's role in facilitating efficient drug production (Reddy et al., 2011).
Pharmacological Tool Development Another area of research interest is the discovery of nonpeptidic agonists for various receptors. For instance, studies have identified specific hydrochloride compounds as potential pharmacological tools for receptor targeting, which could lead to the development of new therapeutic agents. These compounds have been recognized for their selectivity and potency, underscoring the utility of azetidine derivatives in drug discovery and development processes (Croston et al., 2002).
Antitumor Agents Research into the cytotoxic effects of certain hydrochloride compounds against human hepatoma cells highlights the potential of these molecules as antineoplastic agents. By synthesizing and evaluating a series of 1-aryl-3-isopropylamino-1-propanone hydrochlorides, scientists aim to discover novel compounds with significant growth-inhibiting properties for cancer treatment. These studies not only contribute to our understanding of the compounds' biological activities but also inform the design of new therapies for liver cancer (Mete et al., 2011).
Biopharmaceutical Classification The solubility and biopharmaceutical classification of pharmaceutical derivatives, including those related to azetidine hydrochlorides, have been subjects of study to enhance drug formulation and delivery. Investigations into the solubility behavior of novel high-solubility pharmaceutical derivatives aim to improve the bioavailability and therapeutic efficacy of drugs. Such research supports the development of more efficient drug delivery systems and can lead to the formulation of better pharmaceutical products (Breda et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-propan-2-ylazetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(2)7-3-6(8)4-7;/h5-6,8H,3-4H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGRXBSSEHLLTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(C1)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499970 |
Source
|
Record name | 1-(Propan-2-yl)azetidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropylazetidin-3-ol hydrochloride | |
CAS RN |
54431-32-2 |
Source
|
Record name | 1-(Propan-2-yl)azetidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.